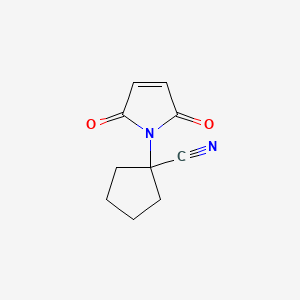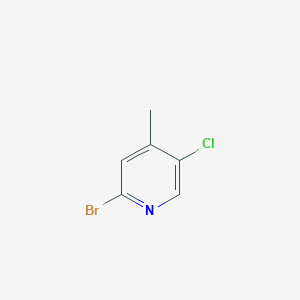
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine” is a chemical compound with the CAS Number: 1247461-83-1. It has a molecular weight of 226.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-(4-ethyl-1-piperazinyl)pyrimidine . The InChI code for this compound is 1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 226.71 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Anticancer and Anti-Inflammatory Properties
A novel series of pyrazolopyrimidines derivatives, structurally related to 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, was synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic activity against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antiviral Activity
Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include structural motifs related to 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, has shown antiviral activity against a variety of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), Moloney sarcoma virus (MSV), and human immunodeficiency virus (HIV-1 and HIV-2). These findings suggest potential applications in the treatment of viral infections (Holý et al., 2002).
Antimicrobial Properties
Compounds structurally related to 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine have been synthesized and tested for their in vitro antimicrobial activity against pathogenic microorganisms. Some derivatives showed activity, indicating potential applications as antimicrobial agents (El-kerdawy et al., 1990).
Cytotoxic Activity
New 4-thiopyrimidine derivatives, related in structure to 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, were synthesized and evaluated for their cytotoxic activity. These compounds showed varying degrees of cytotoxicity against cancer and normal cell lines, offering insights into the design of new cancer therapies (Stolarczyk et al., 2018).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . Always handle with appropriate safety measures.
Propriétés
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSHRDJYTVLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)


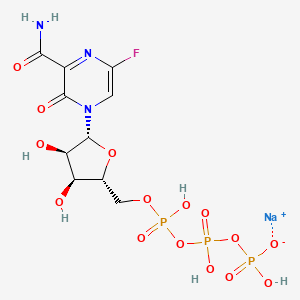
![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
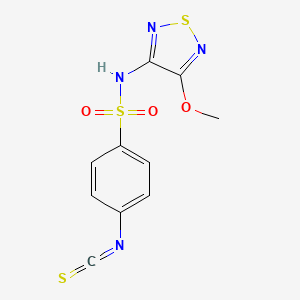
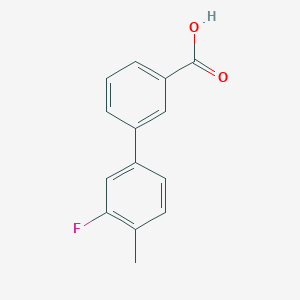

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
